

Health and Safety Information for 1,1-Diphenylethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Diphenylethane

Cat. No.: B1196317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety information for **1,1-Diphenylethane** (CAS No. 612-00-0). The information is compiled from various safety data sheets and toxicological databases to assist researchers, scientists, and drug development professionals in handling this chemical safely.

Chemical and Physical Properties

1,1-Diphenylethane is a colorless liquid with a distinctive aromatic odor. It is characterized by two phenyl groups attached to a central ethane backbone.^[1] It has low solubility in water but is more soluble in organic solvents.^[1]

Table 1: Physical and Chemical Properties of **1,1-Diphenylethane**

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₄	[2]
Molecular Weight	182.26 g/mol	[2]
Appearance	Colorless liquid	[1]
Odor	Aromatic	[1]
Boiling Point	272.6 °C	[3]
Melting Point	-17.9 °C	[3]
Flash Point	109.6 ± 9.7 °C	[3]
Autoignition Temperature	440 °C	[4]
Water Solubility	Insoluble	[4]
Vapor Pressure	0.01 mmHg at 25°C	[3]
Density	0.9997 g/cm ³ at 20°C	[3]

Toxicological Information

The toxicological profile of **1,1-Diphenylethane** indicates several potential health hazards. It is harmful if inhaled and may be fatal if swallowed and enters the airways due to aspiration.[2][5] It is also known to cause skin irritation and may cause an allergic skin reaction.[5]

Table 2: Summary of Acute Toxicity Data for **1,1-Diphenylethane**

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	4518 mg/kg	[5]
LD50	Rabbit	Dermal	> 5000 mg/kg	[5]

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific studies detailing the precise molecular mechanisms of toxicity and the signaling pathways affected by **1,1-Diphenylethane**. However, based on the

toxicological profile of structurally similar compounds, some potential mechanisms can be inferred.

A chlorinated derivative of the related compound 1,1-diphenylethylene, p,p'-DDE, has been shown to possess estrogenic activity and can disrupt the balance of estrogen and androgen signaling in hormone-dependent breast cancer cells.^[6] This suggests that due to its diphenyl structure, **1,1-Diphenylethane** could potentially interact with nuclear hormone receptors, such as the estrogen receptor. Such an interaction could disrupt normal endocrine signaling, leading to adverse health effects. Further research is required to confirm if **1,1-Diphenylethane** exhibits similar endocrine-disrupting properties.

The metabolism of **1,1-Diphenylethane** is likely to occur in the liver via the cytochrome P450 (CYP) enzyme system, a common pathway for the biotransformation of xenobiotic compounds.^{[7][8]} Phase I metabolism would likely involve oxidation reactions, such as hydroxylation, to increase the polarity of the molecule. This would be followed by Phase II conjugation reactions to facilitate its excretion from the body.^[9] The specific CYP isozymes involved in the metabolism of **1,1-Diphenylethane** have not been identified.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **1,1-Diphenylethane** is classified with the following hazards:

- Aspiration Hazard: Category 1 (May be fatal if swallowed and enters airways)^[2]
- Skin Irritation: Category 2 (Causes skin irritation)^[2]
- Acute Toxicity (Inhalation): Category 4 (Harmful if inhaled)^[2]
- Hazardous to the Aquatic Environment (Acute): Category 1 (Very toxic to aquatic life)^[2]
- Hazardous to the Aquatic Environment (Chronic): Category 1 (Very toxic to aquatic life with long-lasting effects)^[2]

First Aid Measures

Table 3: First Aid Procedures for **1,1-Diphenylethane** Exposure

Exposure Route	First Aid Measures	Reference(s)
Inhalation	Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.	[4]
Skin Contact	Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.	[4]
Eye Contact	Flush with running water for at least 20 minutes. Seek medical assistance.	[4]
Ingestion	Seek medical assistance. Do NOT induce vomiting.	[4]

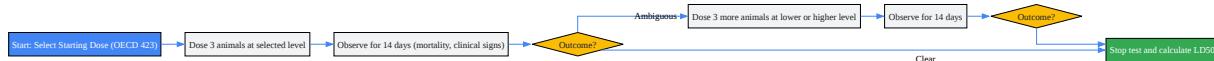
Personal Protective Equipment (PPE)

To minimize exposure and ensure laboratory safety, a comprehensive approach to personal protection is crucial.

Table 4: Recommended Personal Protective Equipment for Handling **1,1-Diphenylethane**

Body Part	Personal Protective Equipment	Rationale	Reference(s)
Eyes/Face	Safety glasses with side shields, chemical splash goggles, or a face shield.	Protects against potential splashes and eye irritation.	[5]
Skin (Hands)	Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).	Prevents skin contact, which may cause irritation.	[5]
Skin (Body)	Laboratory coat, chemical-resistant apron, or coveralls.	Provides a barrier against accidental spills and splashes.	[5]
Respiratory	Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.	Minimizes the inhalation of any potential vapors or aerosols.	[5]

Experimental Protocols


The following are generalized experimental protocols for key toxicological assessments, based on standard OECD guidelines. Specific parameters for studies on **1,1-Diphenylethane** may vary.

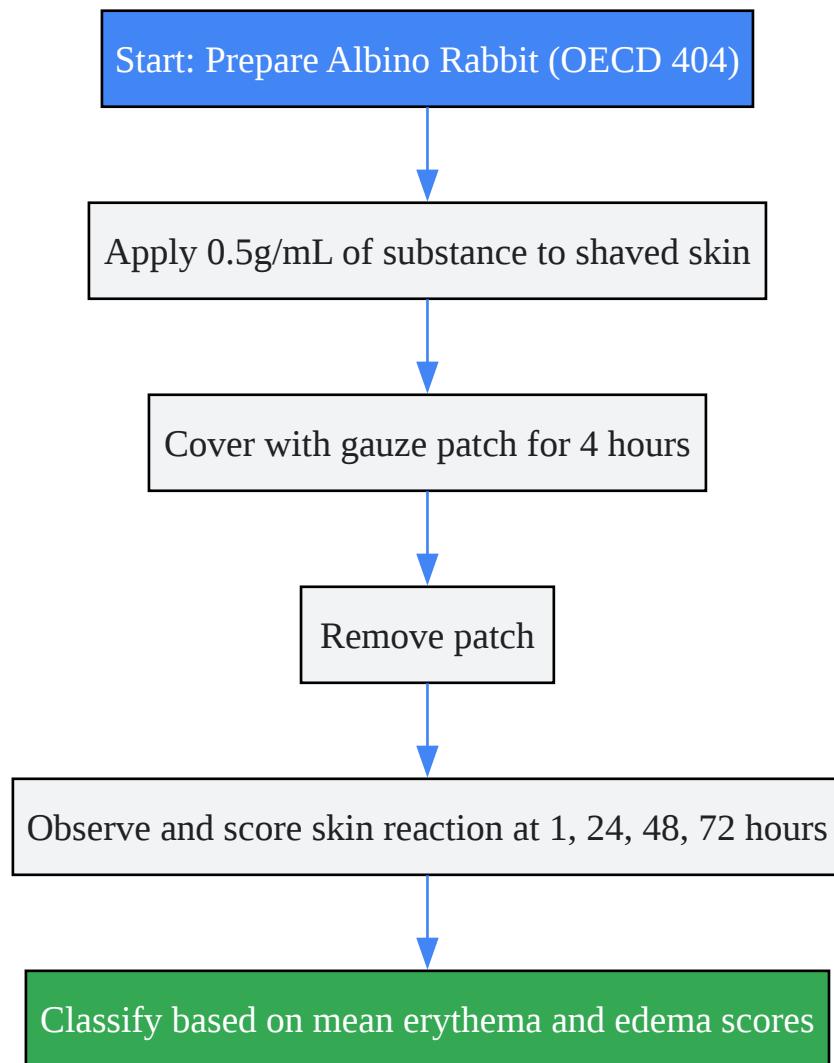
Acute Oral Toxicity (LD50) - OECD 423

This method is used to determine the median lethal dose (LD50) of a substance after oral administration.

- **Test Animals:** Typically, rats of a single sex (usually females) are used.

- Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle.
- Procedure: A sequential dosing approach is used, starting with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on a sighting study. Three animals are used in each step. The outcome of each step (survival or death) determines the next dose level.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Endpoint: The LD50 is estimated based on the mortality data.

[Click to download full resolution via product page](#)


Caption: Acute Oral Toxicity (OECD 423) Workflow.

Dermal Irritation - OECD 404

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

- Test Animals: Albino rabbits are typically used.
- Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of shaved skin on the back of the rabbit. The application site is covered with a gauze patch. The exposure duration is typically 4 hours.
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

- Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

[Click to download full resolution via product page](#)

Caption: Dermal Irritation (OECD 404) Experimental Workflow.

Fire and Explosion Hazard

1,1-Diphenylethane is a combustible liquid and may be ignited by heat, sparks, or flames.[4]

Vapors may form explosive mixtures with air.[4]

- Suitable Extinguishing Media: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4]

- **Unsuitable Extinguishing Media:** Do not use a solid water stream as it may scatter and spread the fire.
- **Firefighting Procedures:** Firefighters should wear self-contained breathing apparatus and full protective gear.[\[5\]](#)

Handling and Storage

- **Handling:** Handle in a well-ventilated area or in a chemical fume hood.[\[4\]](#) Avoid contact with skin and eyes.[\[4\]](#) Take precautionary measures against static discharge.
- **Storage:** Keep in a cool, dry, dark location in a tightly sealed container.[\[4\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[4\]](#)

Ecological Information

1,1-Diphenylethane is very toxic to aquatic life with long-lasting effects.[\[5\]](#) Care should be taken to prevent its release into the environment.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.
[\[5\]](#) Do not allow the product to enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TOXICOGENOMICS in Regulatory Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1-Diphenylethane | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the anti-estrogenic activity of hydroxyl substituted diphenylnaphthyl alkene ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,1-Diphenylethane(612-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. nctius.com [nctius.com]
- 6. 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) disrupts the estrogen-androgen balance regulating the growth of hormone-dependent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uv.es [uv.es]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [Health and Safety Information for 1,1-Diphenylethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196317#health-and-safety-information-for-1-1-diphenylethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com